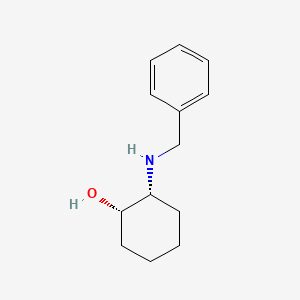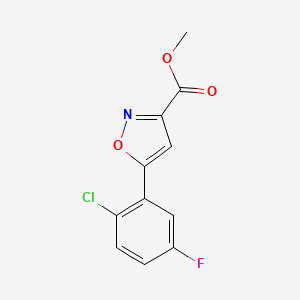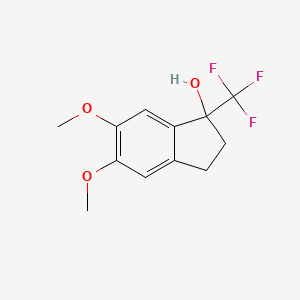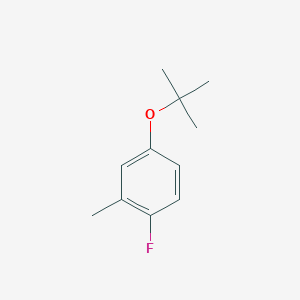
5-(tert-Butoxy)-2-fluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butoxy)-2-fluorotoluene: is an organic compound characterized by the presence of a tert-butoxy group and a fluorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxy)-2-fluorotoluene typically involves the introduction of the tert-butoxy group and the fluorine atom onto the toluene ring. One common method is the reaction of 5-bromo-2-fluorotoluene with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the tert-butoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-(tert-Butoxy)-2-fluorotoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized toluene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(tert-Butoxy)-2-fluorotoluene is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, the compound can be used as a building block for the synthesis of bioactive molecules. Its structural features may impart specific biological activities to the synthesized compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butoxy)-2-fluorotoluene depends on its specific application and the target molecules it interacts with. In general, the tert-butoxy group can act as a protecting group in organic synthesis, while the fluorine atom can influence the compound’s reactivity and stability. The molecular targets and pathways involved may vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
- 5-(tert-Butoxy)-2-chlorotoluene
- 5-(tert-Butoxy)-2-bromotoluene
- 5-(tert-Butoxy)-2-iodotoluene
Comparison: Compared to its analogs with different halogen atoms (chlorine, bromine, iodine), 5-(tert-Butoxy)-2-fluorotoluene exhibits unique reactivity due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical behavior, making it distinct from its halogenated counterparts.
Propiedades
Fórmula molecular |
C11H15FO |
|---|---|
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
1-fluoro-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |
Clave InChI |
BUSWZZZMCUMCDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


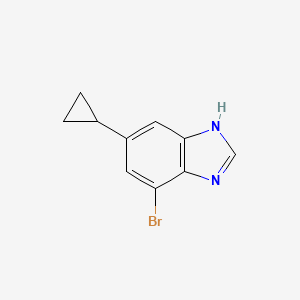
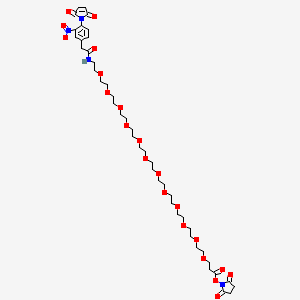
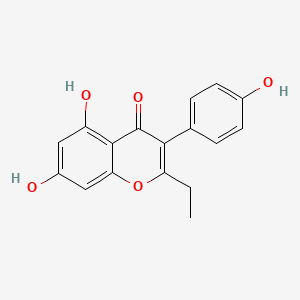
![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)


![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)


